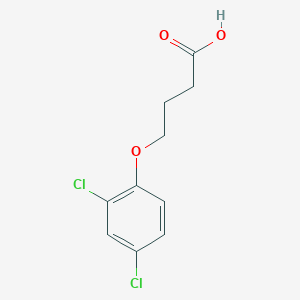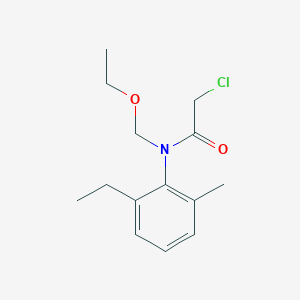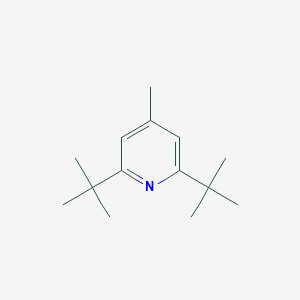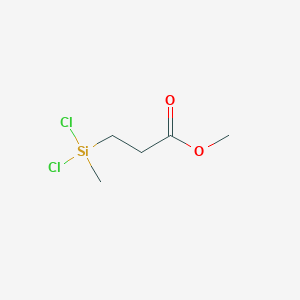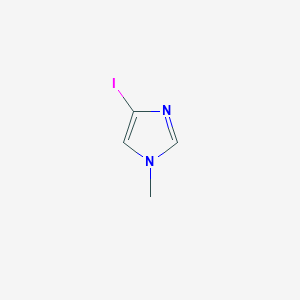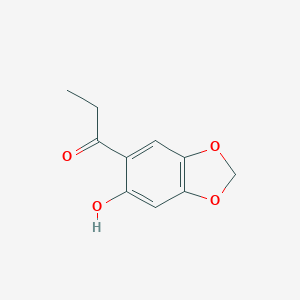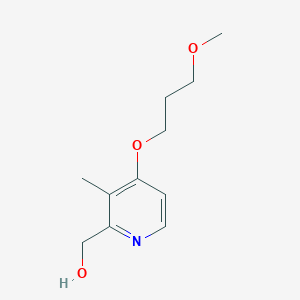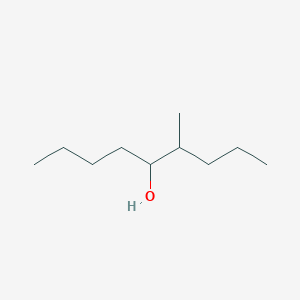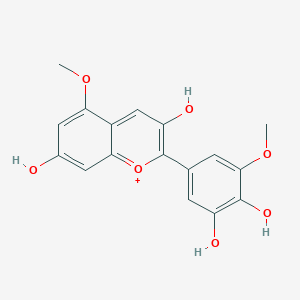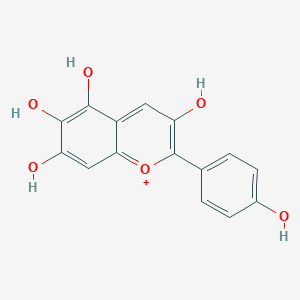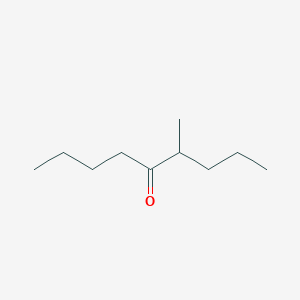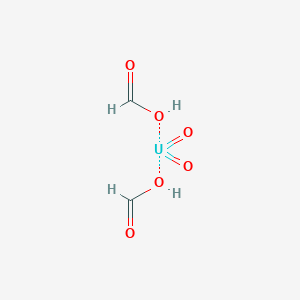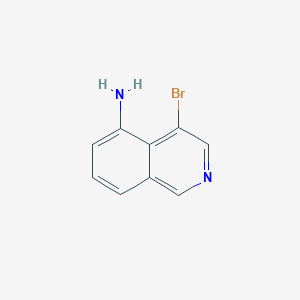
4-Bromoisoquinolin-5-amine
Descripción general
Descripción
4-Bromoisoquinolin-5-amine: is an organic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is carried out in the presence of palladium(II) bromide (PdBr₂) , copper(II) bromide (CuBr₂) , and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The process is typically carried out in controlled environments to ensure the safety and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives of isoquinoline.
Reduction Products: Different amine derivatives with altered substitution patterns.
Aplicaciones Científicas De Investigación
4-Bromoisoquinolin-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which is crucial in cell signaling pathways involved in cancer progression. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
4-Bromoisoquinoline: Similar structure but lacks the amine group at the fifth position.
5-Aminoisoquinoline: Similar structure but lacks the bromine atom at the fourth position.
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline: A close analogue with potent tyrosine kinase inhibitory activity.
Uniqueness: 4-Bromoisoquinolin-5-amine is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
4-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-65-1 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
